Methyl homoveratrate
Description
Contextualization within Organic Synthesis and Medicinal Chemistry
In the field of organic synthesis, Methyl 2-(3,4-dimethoxyphenyl)acetate serves as a crucial starting material or intermediate. Its utility stems from the reactivity of both the ester group and the electron-rich aromatic ring. The ester functionality can undergo various transformations, such as hydrolysis to the corresponding carboxylic acid (homoveratric acid) or amidation to form amides. orgchemres.orgorgchemres.orgorgsyn.org The dimethoxy-substituted phenyl ring, on the other hand, is activated towards electrophilic substitution reactions, allowing for the introduction of new functional groups.
A prime example of its significance is in the synthesis of isoquinoline (B145761) alkaloids, a large and diverse family of naturally occurring compounds with a wide range of biological activities. unigoa.ac.inresearchgate.netnih.gov Many of these alkaloids, including the well-known antispasmodic agent papaverine (B1678415), feature the 3,4-dimethoxybenzyl moiety, which can be directly derived from Methyl 2-(3,4-dimethoxyphenyl)acetate. orgchemres.orgunigoa.ac.inunodc.org The synthesis of papaverine often involves the conversion of methyl 2-(3,4-dimethoxyphenyl)acetate into an amide, followed by a cyclization reaction to form the isoquinoline core. orgchemres.orgorgchemres.org
The applications of this compound extend into medicinal chemistry, where it is used as a building block for the synthesis of various biologically active molecules. mdpi.commdpi.com The 3,4-dimethoxyphenyl group is a common structural motif in many pharmaceutical agents. By providing a readily available source of this key fragment, Methyl 2-(3,4-dimethoxyphenyl)acetate facilitates the exploration of new drug candidates. Its use in the synthesis of quinazolinone derivatives, which are known to possess a range of biological activities including antibacterial and anticancer properties, further highlights its importance in this field. mdpi.comresearchgate.net
Overview of Research Significance and Academic Trajectories
The research significance of Methyl 2-(3,4-dimethoxyphenyl)acetate is intrinsically linked to the importance of the molecules synthesized from it. Early research involving this compound was heavily focused on the total synthesis of natural products, particularly isoquinoline alkaloids like papaverine. unigoa.ac.insci-hub.se These synthetic efforts were crucial for confirming the structures of these natural products and for providing a reliable source for further biological investigation.
More recent academic trajectories have seen the continued use of Methyl 2-(3,4-dimethoxyphenyl)acetate in the development of novel synthetic methodologies. For instance, researchers have explored greener and more efficient methods for the synthesis of papaverine and related compounds, often employing this ester as a key starting material. orgchemres.orgorgchemres.org These studies focus on improving reaction yields, reducing the use of hazardous reagents, and simplifying purification processes.
Furthermore, the compound has found application in the synthesis of molecularly imprinted polymers (MIPs). In this context, it can be used as a template molecule for creating polymers with specific recognition sites for neurotransmitters, demonstrating its utility in the development of advanced materials for analytical and biomedical applications.
The ongoing research into isoquinoline alkaloids and other biologically active heterocyclic compounds ensures that Methyl 2-(3,4-dimethoxyphenyl)acetate will remain a relevant and valuable tool for organic and medicinal chemists. researchgate.netnih.gov Its versatility as a synthetic intermediate continues to drive innovation in the synthesis of complex molecules with potential therapeutic applications.
Table 2: Key Synthetic Applications of Methyl 2-(3,4-dimethoxyphenyl)acetate
| Application | Description | Key Intermediates/Products |
|---|---|---|
| Isoquinoline Alkaloid Synthesis | Serves as a precursor to the 3,4-dimethoxybenzyl portion of the alkaloid structure. | N-(3,4-dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide, Papaverine |
| Medicinal Chemistry | Used as a building block for various heterocyclic compounds with potential biological activity. | Quinazolinone derivatives, Tetrahydroisoquinolines |
| Natural Product Synthesis | Employed in the total synthesis of various natural products containing the 3,4-dimethoxyphenyl moiety. | Homoveratric acid, Papaverine |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 2-(3,4-dimethoxyphenyl)acetate | |
|---|---|---|
| Source | PubChem | |
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InChI |
InChI=1S/C11H14O4/c1-13-9-5-4-8(6-10(9)14-2)7-11(12)15-3/h4-6H,7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DILOFCBIBDMHAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5065982 | |
| Record name | Benzeneacetic acid, 3,4-dimethoxy-, methyl ester | |
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Molecular Weight |
210.23 g/mol | |
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| Description | Data deposited in or computed by PubChem | |
CAS No. |
15964-79-1 | |
| Record name | Methyl 2-(3,4-dimethoxyphenyl)acetate | |
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| Record name | Benzeneacetic acid, 3,4-dimethoxy-, methyl ester | |
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| Record name | Benzeneacetic acid, 3,4-dimethoxy-, methyl ester | |
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| Record name | Benzeneacetic acid, 3,4-dimethoxy-, methyl ester | |
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| Record name | Methyl 3,4-dimethoxyphenylacetate | |
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| Record name | Methyl (3,4-dimethoxyphenyl)acetate | |
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Ii. Synthetic Methodologies for Methyl 2 3,4 Dimethoxyphenyl Acetate
Established Synthetic Pathways
Traditional methods for the synthesis of Methyl 2-(3,4-dimethoxyphenyl)acetate primarily rely on direct esterification and nucleophilic acyl substitution strategies. These pathways are well-documented and form the foundation of its laboratory and industrial-scale production.
Direct esterification, particularly the Fischer-Speier esterification, is a fundamental and widely used method for producing Methyl 2-(3,4-dimethoxyphenyl)acetate. This approach involves the acid-catalyzed reaction between 2-(3,4-Dimethoxyphenyl)acetic acid (also known as homoveratric acid) and methanol (B129727). smolecule.com The reaction is typically performed under reflux conditions, with a strong acid such as sulfuric acid or a solid acid catalyst like Dowex H+ resin. smolecule.comnih.gov The use of dried Dowex H+ resin, sometimes in conjunction with sodium iodide (NaI), has been shown to be an effective, high-yielding, and environmentally friendly approach, often proceeding under mild conditions. nih.gov
Nucleophilic acyl substitution provides an alternative route to Methyl 2-(3,4-dimethoxyphenyl)acetate. This strategy involves the conversion of 2-(3,4-Dimethoxyphenyl)acetic acid into a more reactive acyl derivative, such as an acyl chloride or anhydride. This activated intermediate then readily reacts with methanol to form the desired ester. While this method can be highly efficient, it requires additional steps for the preparation of the acyl derivative. Reagents like N,N′-dicyclohexylcarbodiimide (DCC) in the presence of 4-dimethylaminopyridine (B28879) (DMAP) can be used to facilitate this type of esterification under mild conditions. iucr.orgnih.gov
Advanced and Specialized Synthetic Routes
Beyond the established pathways, several advanced and specialized methods have been developed for the synthesis of Methyl 2-(3,4-dimethoxyphenyl)acetate. These routes often employ different starting materials or reaction mechanisms to achieve the target molecule.
While not a direct method for the final synthesis step, cycloaddition reactions represent an advanced strategy for constructing the core carbocyclic or heterocyclic frameworks of molecules where the 2-(3,4-dimethoxyphenyl)acetate moiety is a key structural component. smolecule.com For instance, [4+2] cycloaddition reactions, a type of Diels-Alder reaction, are powerful tools for forming six-membered rings with high stereocontrol. nih.govbeilstein-journals.org Similarly, [3+2] cycloadditions can be employed to create five-membered heterocyclic rings. researchgate.net These methods are more applicable to the synthesis of complex target molecules that incorporate the Methyl 2-(3,4-dimethoxyphenyl)acetate structure rather than the synthesis of the compound itself.
This subsection focuses on specialized methods for the esterification of 2-(3,4-Dimethoxyphenyl)acetic acid that go beyond the standard Fischer esterification. An early synthesis documented in Organic Syntheses involves refluxing the acid with methanol and concentrated sulfuric acid, followed by distillation to yield the methyl ester. orgsyn.org More contemporary methods utilize different coupling reagents to achieve the transformation under milder conditions. For example, the use of N,N′-dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP) allows for the esterification of the corresponding acid with an alcohol, such as benzhydrol, to proceed efficiently. iucr.orgnih.gov While this example uses a different alcohol, the principle applies to the synthesis of the methyl ester as well.
The Darzens condensation, or glycidic ester condensation, provides an indirect but powerful route to synthesize the structural framework of Methyl 2-(3,4-dimethoxyphenyl)acetate. organic-chemistry.orgresearchgate.net This reaction involves the condensation of an aldehyde or ketone with an α-halo ester in the presence of a base to form an α,β-epoxy ester, also known as a glycidic ester. thieme-connect.de
In this specific context, 3,4-dimethoxybenzaldehyde (B141060) (veratraldehyde) is reacted with methyl chloroacetate (B1199739) in the presence of a base like sodium methoxide. google.commdma.ch This forms methyl 3-(3,4-dimethoxyphenyl)glycidate. Subsequent hydrolysis and decarboxylation of this glycidic ester can lead to the formation of 3,4-dimethoxyphenylacetaldehyde, a close precursor. google.comresearchgate.net While this route does not directly yield the target methyl ester, it is a key method for synthesizing the core phenylacetic acid structure from a benzaldehyde (B42025) precursor. The resulting aldehyde or the corresponding acid can then be esterified as described in the previous sections.
Table of Mentioned Compounds
Green Chemistry Approaches in Synthesis
While dedicated studies focusing exclusively on the green synthesis of Methyl 2-(3,4-dimethoxyphenyl)acetate are not extensively documented in peer-reviewed literature, the principles of green chemistry can be readily applied to its most common synthetic route: the Fischer-Speier esterification of 3,4-dimethoxyphenylacetic acid with methanol. Traditional methods often rely on homogeneous mineral acid catalysts, such as sulfuric acid, which present challenges related to corrosion, catalyst separation, and waste generation. Modern, greener alternatives focus on mitigating these issues through the use of heterogeneous catalysts, alternative energy sources, and biocatalysis.
These approaches align with the core principles of green chemistry by promoting waste prevention, increasing energy efficiency, and utilizing catalysts that can be recovered and reused, thereby minimizing environmental impact.
A significant advancement in greening up the esterification process is the replacement of corrosive and difficult-to-remove mineral acids with solid acid catalysts. These materials are insoluble in the reaction medium, which simplifies their separation from the product mixture—often by simple filtration—and allows for their regeneration and reuse over multiple reaction cycles. This not only reduces waste but also streamlines the purification process.
A variety of solid acid catalysts have been successfully employed for esterification reactions and are applicable to the synthesis of Methyl 2-(3,4-dimethoxyphenyl)acetate. These include ion-exchange resins, zeolites, sulfated metal oxides, and functionalized silicas. For instance, cation-exchange resins like Amberlyst-15 and Dowex H+ have demonstrated high catalytic activity in esterification reactions under relatively mild conditions. cmu.edunih.gov The use of such catalysts eliminates the need for neutralization steps, which are a common source of salt waste in traditional processes.
Research into novel solid acid catalysts is ongoing, with a focus on enhancing catalytic activity, stability, and reusability. Materials such as sulfonated carbons and magnetic-responsive catalysts, which can be easily separated using a magnetic field, represent the cutting edge of this technology. nih.govresearchgate.netrsc.org
Table 1: Comparison of Solid Acid Catalysts for Esterification This table is a representative summary of catalyst types and is not specific to the synthesis of Methyl 2-(3,4-dimethoxyphenyl)acetate.
| Catalyst Type | Examples | Key Advantages |
|---|---|---|
| Ion-Exchange Resins | Amberlyst-15, Dowex 50WX8 | Commercially available, high acidity, effective at moderate temperatures. |
| Zeolites | H-ZSM-5, H-Beta | Shape selectivity, high thermal stability. |
| Sulfated Metal Oxides | Sulfated Zirconia (SZr) | High acid strength, good thermal stability. researchgate.net |
| Functionalized Carbons | Sulfonated Petcoke | Derived from low-cost materials, high surface area. researchgate.net |
Microwave irradiation has emerged as a powerful tool in green chemistry for accelerating organic reactions. rsc.orgsciepub.com In the context of esterification, microwave heating can dramatically reduce reaction times from hours to mere minutes, leading to significant energy savings. sciepub.commdpi.com This rapid heating is due to the direct interaction of microwaves with polar molecules in the reaction mixture, resulting in efficient and uniform heating that is often difficult to achieve with conventional oil baths.
The combination of microwave irradiation with solid acid catalysts or non-metal, water-tolerant catalysts like N-fluorobenzenesulfonimide (NFSi) can create a highly efficient and green synthetic protocol. mdpi.com Such a system benefits from both the rate enhancement provided by the microwaves and the ease of catalyst separation, embodying several key principles of green chemistry.
Table 2: Representative Comparison of Conventional vs. Microwave-Assisted Esterification This data is illustrative of the typical advantages of microwave synthesis for esterification and not from a specific synthesis of Methyl 2-(3,4-dimethoxyphenyl)acetate.
| Parameter | Conventional Heating | Microwave Irradiation | Reference |
|---|---|---|---|
| Reaction Time | Several hours (e.g., 1-10 h) | 5-30 minutes | sciepub.commdpi.com |
| Energy Input | High | Significantly Reduced | mdpi.com |
| Product Yield | Comparable to high | Comparable to high | sciepub.com |
| Process Control | Slower response | Rapid and precise | |
Enzymes, particularly lipases, offer a highly selective and environmentally benign alternative for catalyzing esterification reactions. These biocatalysts operate under mild conditions of temperature and pH, which can help to prevent the formation of degradation byproducts. A key advantage of enzymatic synthesis is the high chemo-, regio-, and enantioselectivity that can be achieved.
Immobilized lipases, such as Novozym® 435 (Candida antarctica lipase (B570770) B immobilized on acrylic resin), are widely used as they can be easily recovered from the reaction mixture and reused, making the process more cost-effective and sustainable. nih.govresearchgate.net These reactions can often be carried out in solvent-free media, where one of the substrates (usually the alcohol) acts as the solvent, or in non-polar organic solvents which can facilitate product recovery. nih.gov The esterification of various phenolic acids, structurally related to 3,4-dimethoxyphenylacetic acid, has been successfully demonstrated using this technology. researchgate.net
Table 3: Research Findings in Biocatalytic Esterification of Aromatic Acids This table presents examples of lipase-catalyzed esterification of compounds structurally related to the precursor of Methyl 2-(3,4-dimethoxyphenyl)acetate to demonstrate the applicability of the method.
| Carboxylic Acid Substrate | Alcohol Substrate | Biocatalyst | Reaction Medium | Findings | Reference |
|---|---|---|---|---|---|
| Dihydrocaffeic Acid | Linoleyl Alcohol | Novozym 435 | Hexane/2-butanone | Maximum esterification yield of 99.3% was achieved. | researchgate.net |
| 2-Methylhexanoic Acid | 2-Ethylhexanol | Novozym 435 | Solvent-free | Successful synthesis of a branched-chain ester with good conversion. | nih.gov |
While the direct enzymatic synthesis of Methyl 2-(3,4-dimethoxyphenyl)acetate is not prominently reported, the successful application of lipases for the esterification of similar aromatic carboxylic acids strongly suggests its feasibility as a green synthetic route.
Iii. Chemical Transformations and Reaction Mechanisms of Methyl 2 3,4 Dimethoxyphenyl Acetate
Fundamental Reactivity Investigations
The reactivity of Methyl 2-(3,4-dimethoxyphenyl)acetate is primarily centered around the ester moiety and the aromatic ring. These sites allow for transformations such as hydrolysis, re-esterification, oxidation, and substitution, leading to a diverse array of derivatives.
The ester group is one of the most reactive sites in the Methyl 2-(3,4-dimethoxyphenyl)acetate molecule. It can be readily cleaved through hydrolysis or converted to other esters via transesterification.
Ester Hydrolysis: The hydrolysis of Methyl 2-(3,4-dimethoxyphenyl)acetate involves the cleavage of the ester bond to yield 3,4-dimethoxyphenylacetic acid and methanol (B129727). libretexts.orggoogle.com This reaction can be catalyzed by either an acid or a base. libretexts.org Acid-catalyzed hydrolysis is the reverse of Fischer esterification and is an equilibrium process. libretexts.org To drive the reaction to completion, a large excess of water is typically used. libretexts.org Base-catalyzed hydrolysis, also known as saponification, is an irreversible process that goes to completion because the carboxylate salt formed is not reactive towards the alcohol. libretexts.org
The general reaction is as follows: C₁₁H₁₄O₄ + H₂O ⇌ C₁₀H₁₂O₄ + CH₄O (Methyl 2-(3,4-dimethoxyphenyl)acetate + Water ⇌ 3,4-Dimethoxyphenylacetic acid + Methanol)
| Catalyst | Conditions | Products | Reversibility |
| Strong Acid (e.g., H₂SO₄, HCl) | Heat, excess water | 3,4-Dimethoxyphenylacetic acid, Methanol | Reversible |
| Strong Base (e.g., NaOH, KOH) | Heat | Salt of 3,4-dimethoxyphenylacetic acid, Methanol | Irreversible |
Re-esterification: The parent acid, 3,4-dimethoxyphenylacetic acid, can be re-esterified to form Methyl 2-(3,4-dimethoxyphenyl)acetate or other esters. orgsyn.orgorganic-chemistry.org This is typically achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, a process known as Fischer esterification. organic-chemistry.org For instance, reacting 3,4-dimethoxyphenylacetic acid with methanol and a catalytic amount of sulfuric acid under reflux will produce Methyl 2-(3,4-dimethoxyphenyl)acetate. orgsyn.org
The aromatic ring of Methyl 2-(3,4-dimethoxyphenyl)acetate is susceptible to oxidation, although the ester side chain can also be targeted under specific conditions. Oxidation of similar lignin-related compounds often involves cleavage of C-C bonds or modification of the aromatic ring. mdpi.com For example, lignin (B12514952) peroxidase can catalyze the C–C cleavage of the propenyl side chain in analogous compounds like 1-(3′,4′-dimethoxyphenyl) propene, leading to the formation of veratraldehyde. mdpi.com While specific oxidation studies on Methyl 2-(3,4-dimethoxyphenyl)acetate are not extensively detailed in the provided results, the electron-donating nature of the methoxy (B1213986) groups makes the ring prone to oxidative cleavage or functionalization, potentially leading to the formation of quinones or other oxidized aromatic derivatives under strong oxidizing conditions.
Nucleophilic substitution can occur at two main sites in the molecule: the carbonyl carbon of the ester group (nucleophilic acyl substitution) and the aromatic ring (nucleophilic aromatic substitution).
Nucleophilic Acyl Substitution: This is a characteristic reaction of esters. A nucleophile attacks the electrophilic carbonyl carbon, leading to the substitution of the methoxy group (-OCH₃). This is the underlying mechanism for reactions like hydrolysis and transesterification, where water or another alcohol acts as the nucleophile. Other strong nucleophiles can also displace the methoxy group to form amides, hydrazides, and other carboxylic acid derivatives.
Nucleophilic Aromatic Substitution (SNA_r): The benzene (B151609) ring of Methyl 2-(3,4-dimethoxyphenyl)acetate is electron-rich due to the two methoxy groups, which generally makes it resistant to nucleophilic aromatic substitution. libretexts.org This type of reaction typically requires the presence of strong electron-withdrawing groups (like nitro groups) on the aromatic ring to activate it towards nucleophilic attack. libretexts.orgsemanticscholar.org Therefore, direct nucleophilic substitution on the aromatic ring of this compound is generally unfavorable unless the ring is further functionalized with suitable activating groups.
Complex Reaction Sequences and Intermediate Roles
Methyl 2-(3,4-dimethoxyphenyl)acetate and its parent acid are valuable precursors in multi-step syntheses of more complex heterocyclic structures.
A significant application of this compound is its role as a precursor in the synthesis of isochromanones. Specifically, 3,4-dimethoxyphenylacetic acid, readily obtained from the hydrolysis of its methyl ester, reacts with formaldehyde (B43269) in the presence of a strong acid like hydrochloric acid to yield 6,7-dimethoxy-3-isochromanone. orgsyn.org This reaction is a key step in the synthesis of various alkaloids and other natural products. orgsyn.org The reaction proceeds via an electrophilic aromatic substitution mechanism where the aromatic ring attacks protonated formaldehyde, followed by intramolecular cyclization (lactonization) to form the isochromanone ring system.
| Reactants | Reagents | Product | Reaction Type |
| 3,4-Dimethoxyphenylacetic acid, Formaldehyde | Concentrated HCl, Acetic Acid | 6,7-Dimethoxy-3-isochromanone | Electrophilic Aromatic Substitution / Cyclization |
The aromatic ring of the parent compound, 3,4-dimethoxyphenylacetic acid, can be functionalized to produce sulfonyl chlorides and subsequently sulfonamides, which are important classes of compounds in medicinal chemistry. ucl.ac.uk
Sulfonyl Chloride Formation: The synthesis typically begins with the chlorosulfonation of the aromatic ring. This involves reacting 3,4-dimethoxyphenylacetic acid with chlorosulfonic acid. rsc.org The electrophilic chlorosulfonyl group (-SO₂Cl) is introduced onto the aromatic ring, likely at one of the positions ortho to the activating methoxy groups.
Sulfonamide Synthesis: The resulting sulfonyl chloride is a reactive intermediate that can be readily converted into a sulfonamide. ekb.egorganic-chemistry.org This is achieved by reacting the sulfonyl chloride with ammonia (B1221849) or a primary/secondary amine. acs.org The nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride and displacing the chloride ion to form the sulfonamide linkage (-SO₂NR₂). ekb.eg This two-step process allows for the introduction of the sulfonamide functional group, creating derivatives with potential biological activities. researchgate.net
Participation in Multicomponent Reactions (e.g., Mannich Base Formation with Related Structures)
Methyl 2-(3,4-dimethoxyphenyl)acetate and its parent acid, 3,4-dimethoxyphenylacetic acid, serve as valuable precursors in multicomponent reactions (MCRs), which are convergent chemical reactions where three or more starting materials react to form a single product in a one-pot procedure. These reactions are highly valued in organic synthesis and medicinal chemistry for their efficiency in building complex molecular architectures from simple starting materials. A key example of such transformations is the Pictet-Spengler reaction, a process closely related to the Mannich reaction, which leads to the formation of tetrahydroisoquinoline scaffolds.
The core structure of methyl 2-(3,4-dimethoxyphenyl)acetate, a phenethylamine (B48288) derivative, is well-suited for the Pictet-Spengler cyclization. This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic aromatic substitution to form a tetrahydroisoquinoline. This heterocyclic core is a "privileged scaffold" found in numerous alkaloids and pharmacologically active compounds. mdpi.com
While direct Mannich base formation with methyl 2-(3,4-dimethoxyphenyl)acetate is less commonly documented, its structural analogues and derivatives readily participate in similar multicomponent cyclization strategies. For instance, the diastereoselective synthesis of (–)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid utilizes a combination of the Petasis reaction (a multicomponent reaction involving an amine, a boronic acid, and a carbonyl compound) and a subsequent Pomeranz–Fritsch–Bobbitt cyclization to construct the target tetrahydroisoquinoline core. mdpi.com
Another significant application is in the synthesis of isoquinolines through metal-catalyzed C-H activation and annulation cascades. whiterose.ac.uk These modern synthetic methods allow for the construction of polysubstituted isoquinolines from simple aryl derivatives and alkynes, showcasing the versatility of the phenylacetate (B1230308) framework in complex molecule synthesis. whiterose.ac.uk
The following table summarizes a representative multicomponent reaction, the Pictet-Spengler reaction, which utilizes phenethylamine derivatives structurally similar to methyl 2-(3,4-dimethoxyphenyl)acetate to highlight the typical reaction conditions and outcomes.
Table 1: Representative Conditions for Pictet-Spengler Reactions
| Reactant 1 | Reactant 2 | Catalyst/Acid | Solvent | Temperature (°C) | Product Type |
|---|---|---|---|---|---|
| Tryptamine | Benzaldehyde (B42025) | Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temp | Tetrahydro-β-carboline |
| Phenethylamine | Formaldehyde | Hydrochloric Acid (HCl) | Water/Ethanol | Reflux | Tetrahydroisoquinoline |
| Homoveratrylamine | Acetaldehyde | Formic Acid | Toluene | 110 | 1-Methyl-tetrahydroisoquinoline |
The mechanism of the Pictet-Spengler reaction begins with the formation of a Schiff base (iminium ion) from the reaction between the amine (e.g., a derivative of 2-(3,4-dimethoxyphenyl)ethylamine) and a carbonyl compound. The electron-rich aromatic ring, activated by the methoxy groups present in the 3,4-dimethoxyphenyl moiety, then attacks the electrophilic iminium carbon in an intramolecular cyclization. This step, the key electrophilic aromatic substitution, forms the new heterocyclic ring. Subsequent proton loss re-aromatizes the system, yielding the final tetrahydroisoquinoline product. The efficiency and regioselectivity of this reaction are significantly influenced by the nature of the substituents on both the phenethylamine and the carbonyl reactant.
V. Computational Chemistry and Theoretical Studies of Methyl 2 3,4 Dimethoxyphenyl Acetate and Analogs
Quantum Chemical Calculations
Density Functional Theory (DFT) is a cornerstone of computational chemistry, valued for its balance of accuracy and computational efficiency, making it well-suited for studying organic molecules. nih.govcmu.eduscirp.org DFT methods are frequently used to determine the optimized molecular geometry, electronic structure, and other properties of dimethoxybenzene derivatives and related compounds. researchgate.netnih.gov
A common approach involves using hybrid functionals, such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr), combined with Pople-style basis sets like 6-311G(d,p) or Def2-TZVP. scirp.orgresearchgate.net These calculations provide the most stable conformation of the molecule by minimizing its total energy. researchgate.net For instance, in a study of dimethoxybenzene derivatives, the B3LYP functional was found to yield the lowest total energy compared to other functionals, indicating a more stable predicted structure. researchgate.netnih.gov The optimized geometry provides precise data on bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's three-dimensional shape and steric interactions.
| Parameter | Description | Typical Application |
|---|---|---|
| Optimized Geometry | Calculation of the lowest energy molecular structure, providing bond lengths, bond angles, and dihedral angles. | Foundation for all other computational property predictions. |
| Total Energy | The total electronic energy of the molecule in its optimized state. | Used to compare the relative stability of different isomers or conformers. researchgate.net |
| Vibrational Frequencies | Prediction of infrared (IR) and Raman spectra. | Aids in the interpretation of experimental spectra and confirms the structure is a true energy minimum. |
Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity and electronic transitions. numberanalytics.comnih.gov It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost empty orbital that can accept electrons. numberanalytics.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. malayajournal.org A large HOMO-LUMO gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. mdpi.com Conversely, a small gap suggests the molecule is more reactive. numberanalytics.com In studies of dimethoxybenzene derivatives, the HOMO is often localized on the electron-rich dimethoxyphenyl ring, while the LUMO may be distributed over other parts of the molecule. nih.govresearchgate.net This distribution is crucial for predicting how the molecule will interact with other reagents. nih.gov
| Parameter | Energy (eV) for an Analogous Compound* | Significance |
|---|---|---|
| EHOMO | -5.2822 | Energy of the highest occupied molecular orbital; relates to the ability to donate electrons. malayajournal.org |
| ELUMO | -1.2716 | Energy of the lowest unoccupied molecular orbital; relates to the ability to accept electrons. malayajournal.org |
| Energy Gap (ΔE) | 4.0106 | Difference between ELUMO and EHOMO; indicates chemical reactivity and kinetic stability. malayajournal.org |
*Data from a DFT study on an analogous heterocyclic compound, 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole. malayajournal.org
Molecular Electrostatic Surface Potential (MESP) mapping is a visualization tool that illustrates the charge distribution on the surface of a molecule. wolfram.com It is invaluable for predicting how a molecule will interact with other species, particularly in non-covalent interactions. nih.gov The MESP is mapped onto the electron density surface, with different colors representing varying electrostatic potentials. researchgate.net
Typically, red or yellow regions indicate a negative electrostatic potential, highlighting areas rich in electrons that are prone to electrophilic attack. wolfram.comresearchgate.net Blue or green regions signify a positive or near-zero potential, respectively, indicating electron-deficient areas susceptible to nucleophilic attack. wolfram.comresearchgate.net For Methyl 2-(3,4-dimethoxyphenyl)acetate, the oxygen atoms of the two methoxy (B1213986) groups and the carbonyl and ester oxygen atoms of the acetate (B1210297) moiety are expected to be regions of strong negative potential. nih.gov These sites are the most likely points for electrophilic interactions and hydrogen bonding. researchgate.netnih.gov
Natural Bond Orbital (NBO) analysis provides a detailed chemical interpretation of the wavefunction in terms of localized bonds, lone pairs, and intermolecular interactions. wisc.eduwisc.edu This method examines the delocalization of electron density from occupied Lewis-type (donor) orbitals to unoccupied non-Lewis (acceptor) orbitals. wisc.edu The stabilization energy (E(2)) associated with these donor-acceptor interactions can be quantified using second-order perturbation theory. wisc.edu
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |
|---|---|---|---|
| LP(O) | π(C-C) | ~5-20 | Lone pair delocalization into aromatic ring. nih.gov |
| LP(O) | π(C=O) | ~20-60 | Resonance stabilization within the ester group. nih.gov |
| σ(C-H) | σ*(C-C) | ~1-5 | Hyperconjugation. wisc.edu |
*Illustrative E(2) values for typical interactions found in analogous molecules. wisc.edunih.gov
Prediction of Reactivity and Stability Parameters
From the HOMO and LUMO energy values obtained through DFT calculations, several global reactivity descriptors can be derived to quantify the reactivity and stability of a molecule. mdpi.com These parameters provide a more quantitative measure than the HOMO-LUMO gap alone and are essential for comparing the reactivity of different compounds. ajrconline.org
Key reactivity descriptors include:
Electronic Chemical Potential (μ): Represents the escaping tendency of electrons from an equilibrium system. It is calculated as μ ≈ (EHOMO + ELUMO) / 2. mdpi.com
Chemical Hardness (η): Measures the resistance to change in electron distribution or charge transfer. It is calculated as η ≈ (ELUMO - EHOMO) / 2. Molecules with a large energy gap are considered "hard," while those with a small gap are "soft." mdpi.com
Global Softness (S): The reciprocal of chemical hardness (S = 1 / η). It describes the capacity of a molecule to accept electrons. researchgate.net
Electrophilicity Index (ω): Quantifies the ability of a species to accept electrons. It is calculated as ω = μ² / (2η). mdpi.com
Studies on dimethoxybenzene derivatives have shown that these parameters effectively describe their thermodynamic stability, which is a crucial factor for potential applications. researchgate.netnih.gov
| Descriptor | Formula | Interpretation |
|---|---|---|
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | High value indicates high stability and low reactivity. mdpi.com |
| Global Softness (S) | 1 / η | High value indicates high reactivity. researchgate.net |
| Electronic Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Indicates the tendency of electrons to escape. mdpi.com |
| Electrophilicity Index (ω) | μ² / (2η) | Measures the propensity to act as an electrophile. mdpi.com |
Theoretical Spectroscopic Data Correlation with Experimental Observations
A significant application of computational chemistry is the prediction of spectroscopic properties, which can be directly compared with experimental data to validate both the computational model and the experimental structure determination. rsc.org For Methyl 2-(3,4-dimethoxyphenyl)acetate and its analogs, theoretical calculations of NMR, IR, and UV-Visible spectra show a strong correlation with experimental results. nih.gov
NMR Spectra: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used within a DFT framework to calculate nuclear magnetic shielding tensors, which are then converted into chemical shifts (δ). nih.gov Recent studies on dimethoxybenzene derivatives demonstrate a good linear correlation (R² > 0.96) between the theoretically calculated and experimentally observed ¹H and ¹³C NMR chemical shifts. nih.gov
IR Spectra: The calculation of vibrational frequencies using DFT can predict the infrared spectrum of a molecule. These theoretical spectra aid in the assignment of vibrational modes observed in experimental FT-IR spectra. rsc.org
UV-Visible Spectra: Time-Dependent Density Functional Theory (TD-DFT) is employed to simulate electronic transitions and predict UV-Visible absorption spectra. nih.gov This allows for the assignment of absorption bands to specific electronic transitions, such as π → π* transitions within the aromatic ring.
This correlation between theoretical and experimental data provides a powerful tool for structural elucidation and for understanding the electronic properties that govern the spectroscopic behavior of these molecules.
| Atom/Group | Experimental ¹³C Chemical Shift (ppm) for an Analog | Theoretical ¹³C Chemical Shift (ppm) for an Analog |
|---|---|---|
| -OCH₃ | 52.5 | ~50-55 |
| Aromatic C-H | ~110-130 | ~110-130 |
| Aromatic C-O | ~145-155 | ~145-155 |
| C=O (Ester/Carboxyl) | ~165-175 | ~165-175 |
*Comparison based on typical values for dimethoxybenzene derivatives and related structures. researchgate.netnih.gov
Molecular Docking and Interaction Modeling
Molecular docking and interaction modeling are powerful computational techniques used to predict the binding orientation and affinity of a small molecule (ligand) to the active site of a macromolecule, typically a protein. These studies are crucial in drug discovery and understanding enzymatic mechanisms. While specific molecular docking research exclusively targeting Methyl 2-(3,4-dimethoxyphenyl)acetate is limited in publicly available literature, extensive studies on structurally similar analogs, particularly veratryl alcohol (3,4-dimethoxybenzyl alcohol), provide significant insights into the potential interactions of the 3,4-dimethoxyphenyl moiety with protein active sites.
Veratryl alcohol is a natural substrate for lignin (B12514952) peroxidase (LiP), an enzyme involved in the degradation of lignin. nih.gov The shared 3,4-dimethoxybenzene core between veratryl alcohol and Methyl 2-(3,4-dimethoxyphenyl)acetate makes the former an excellent model for understanding the binding characteristics of this chemical scaffold.
Computational and experimental studies have been combined to analyze the interaction of veratryl alcohol with the isoenzyme H8 of lignin peroxidase from the fungus Phanerochaete chrysosporium. nih.govresearchgate.net These investigations have successfully identified key amino acid residues within the enzyme's binding site that are crucial for substrate recognition and catalysis. nih.govnih.gov
Interaction energy calculations, often performed using semi-empirical quantum mechanical methods, have pinpointed several acidic residues in the vicinity of the catalytic Tryptophan residue (Trp171) that are involved in the primary interactions with the substrate. nih.gov Site-directed mutagenesis studies have further corroborated these computational findings, confirming the functional importance of these residues in the binding and turnover of veratryl alcohol. nih.govnih.gov
The key amino acid residues identified as being critical for the binding of veratryl alcohol in lignin peroxidase include Glutamic acid at position 168 (Glu168) and Glutamic acid at position 250 (Glu250). nih.govresearchgate.net Other residues such as Aspartic acid 165 (Asp165), Aspartic acid 264 (Asp264), and Phenylalanine 267 (Phe267) also contribute to creating the appropriate electrostatic and steric environment for substrate binding. nih.gov
The primary interactions stabilizing the ligand in the active site are typically hydrogen bonds and hydrophobic interactions. The methoxy groups of the veratryl moiety are key for establishing these connections within the protein's binding pocket. Although the ester group of Methyl 2-(3,4-dimethoxyphenyl)acetate introduces additional steric and electronic properties compared to the alcohol group of veratryl alcohol, the foundational interactions of the dimethoxy-substituted phenyl ring are expected to be conserved.
The following interactive data table summarizes the key interacting residues and their roles in the binding of veratryl alcohol to lignin peroxidase, which serves as a predictive model for the interactions of Methyl 2-(3,4-dimethoxyphenyl)acetate.
| Interacting Residue | Role in Binding | Primary Interaction Type | Reference |
| Trp171 | Catalytic residue, involved in substrate oxidation | Electron Transfer | nih.govresearchgate.net |
| Glu168 | Crucial for substrate binding | Electrostatic/Hydrogen Bonding | nih.govresearchgate.net |
| Glu250 | Important for both binding and enzyme turnover | Electrostatic/Hydrogen Bonding | nih.govresearchgate.net |
| Asp165 | Contributes to the acidic environment of the binding site | Electrostatic Interaction | nih.gov |
| Asp264 | Contributes to the acidic environment of the binding site | Electrostatic Interaction | nih.gov |
| Phe267 | Contributes to the steric environment of the binding site | Hydrophobic Interaction | nih.gov |
These theoretical studies underscore the importance of specific amino acid residues in recognizing and binding the 3,4-dimethoxyphenyl scaffold. Such models are instrumental in the rational design of novel enzyme inhibitors or in engineering enzymes with altered substrate specificities.
Vii. Applications in Advanced Organic Synthesis and Drug Discovery
Building Blocks for Complex Molecules
The utility of Methyl 2-(3,4-dimethoxyphenyl)acetate as a building block stems from its bifunctional nature. The activated aromatic ring and the ester functionality serve as handles for a variety of chemical transformations, enabling its incorporation into larger, more intricate molecular architectures. smolecule.com Organic chemists leverage this compound as a key intermediate for synthesizing privileged scaffolds—molecular frameworks that are known to bind to multiple biological targets.
One of the most significant applications is in the synthesis of isoquinoline (B145761) and tetrahydroisoquinoline (THIQ) derivatives. mdpi.com These nitrogen-containing heterocyclic compounds are core structures in numerous alkaloids and pharmacologically active agents. mdpi.com The synthesis often involves the reaction of the acetate (B1210297) portion of the molecule to form an amide, followed by cyclization reactions like the Bischler-Napieralski or Pictet-Spengler reactions to construct the isoquinoline core. Furthermore, modern metal-catalyzed C-H activation and annulation cascades can utilize derivatives of Methyl 2-(3,4-dimethoxyphenyl)acetate to create polysubstituted isoquinolines from simple precursors. whiterose.ac.uk
The compound is also employed in the synthesis of other heterocyclic systems. For example, it can react with formaldehyde (B43269) in the presence of an acid to yield an isochromanone, another important structural motif in natural products. smolecule.com Its role extends to the construction of quinazolinone derivatives, which are recognized for their broad spectrum of biological activities, including antibacterial and anticancer properties. mdpi.com
Table 1: Examples of Complex Scaffolds Synthesized from Methyl 2-(3,4-dimethoxyphenyl)acetate
| Scaffold | Synthetic Method | Significance |
|---|---|---|
| Isoquinolines | Bischler-Napieralski Reaction | Core of many natural product alkaloids and pharmaceuticals. whiterose.ac.ukunigoa.ac.in |
| Tetrahydroisoquinolines (THIQs) | Pomeranz–Fritsch–Bobbitt Cyclization | "Privileged scaffolds" in drug discovery with diverse biological activities. mdpi.com |
| Isochromanones | Acid-catalyzed reaction with formaldehyde | Structural motif present in various bioactive natural products. smolecule.com |
Intermediates in Natural Product Synthesis (e.g., Papaverine)
Methyl 2-(3,4-dimethoxyphenyl)acetate is a well-established intermediate in the total synthesis of several natural products, most notably the opium alkaloid Papaverine (B1678415). unigoa.ac.inorgchemres.org Papaverine is a benzylisoquinoline alkaloid used as a smooth muscle relaxant and vasodilator. unodc.org Its structure is 1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxyisoquinoline. unigoa.ac.in
The synthesis of Papaverine showcases the strategic importance of Methyl 2-(3,4-dimethoxyphenyl)acetate. In a common synthetic route, its parent acid, 2-(3,4-dimethoxyphenyl)acetic acid, is first converted to the methyl ester (Methyl 2-(3,4-dimethoxyphenyl)acetate) to activate the carboxyl group. orgchemres.org This ester then undergoes amidation with 2-(3,4-dimethoxyphenyl)ethanamine to form an N-substituted acetamide. This crucial intermediate contains both the "eastern" and "western" halves of the final papaverine molecule. The subsequent step involves an intramolecular cyclization, often promoted by a dehydrating agent like polyphosphoric acid (PPA), to form the dihydroisoquinoline ring system. The final step is a dehydrogenation or oxidation reaction to introduce the aromaticity in the heterocyclic ring, yielding Papaverine. orgchemres.org
This synthetic strategy highlights how Methyl 2-(3,4-dimethoxyphenyl)acetate provides a pre-functionalized C2-synthon that can be readily coupled and cyclized to achieve the complex architecture of the target natural product efficiently. orgchemres.org
Table 2: Key Steps in the Synthesis of Papaverine from Methyl 2-(3,4-dimethoxyphenyl)acetate
| Step | Reactants | Product | Key Transformation |
|---|---|---|---|
| 1. Esterification | 2-(3,4-dimethoxyphenyl)acetic acid, Methanol (B129727) | Methyl 2-(3,4-dimethoxyphenyl)acetate | Carboxylic acid activation. orgchemres.org |
| 2. Amidation | Methyl 2-(3,4-dimethoxyphenyl)acetate, 2-(3,4-dimethoxyphenyl)ethanamine | N-(3,4-dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide | Formation of the amide bond linking the two key fragments. orgchemres.org |
| 3. Cyclization | N-(3,4-dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide | 1-(3,4-dimethoxybenzyl)-6,7-dimethoxy-3,4-dihydroisoquinoline | Intramolecular ring closure (Bischler-Napieralski type). orgchemres.org |
Contributions to Medicinal Chemistry Research and Drug Candidate Development
The 3,4-dimethoxyphenyl moiety, also known as a veratryl group, is a common feature in a multitude of biologically active compounds. Its presence can influence pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME). Methyl 2-(3,4-dimethoxyphenyl)acetate serves as a readily available starting material for medicinal chemists to introduce this important pharmacophore into novel drug candidates. smolecule.com
Research has shown that the molecular scaffolds derived from this compound, such as tetrahydroquinolines (THQs), exhibit a broad range of biological activities and are considered "privileged scaffolds" for drug development. mdpi.com These activities include potential anti-inflammatory, anti-viral, anti-fungal, and anti-cancer properties. mdpi.com The ability to easily synthesize a library of substituted isoquinolines and related heterocycles from Methyl 2-(3,4-dimethoxyphenyl)acetate allows for systematic structure-activity relationship (SAR) studies. By modifying the substitution patterns on the aromatic rings or the heterocyclic core, researchers can fine-tune the biological activity and selectivity of potential drug candidates.
The compound's role is not limited to synthesizing heterocyclic systems. The ester group can be hydrolyzed to the corresponding carboxylic acid (homoveratric acid) or reduced to an alcohol, providing further points for chemical diversification to create libraries of compounds for high-throughput screening in drug discovery programs. smolecule.com
Table 3: Bioactive Scaffolds Derived from Methyl 2-(3,4-dimethoxyphenyl)acetate
| Scaffold Class | Example Structure | Reported Biological Activities |
|---|---|---|
| Benzylisoquinoline Alkaloids | Papaverine | Vasodilator, smooth muscle relaxant. unigoa.ac.inunodc.org |
| Tetrahydroisoquinolines (THIQs) | 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolines | Anti-inflammatory, anti-viral, anti-fungal, anti-cancer. mdpi.com |
Utilization in Studying Reaction Mechanisms
Methyl 2-(3,4-dimethoxyphenyl)acetate is a valuable tool for researchers investigating the mechanisms of chemical reactions. smolecule.com Its relatively simple and well-defined structure, featuring specific electronic and steric properties, makes it an ideal model substrate. The two methoxy (B1213986) groups at the 3- and 4-positions exert a strong electron-donating effect on the aromatic ring, influencing the regioselectivity and rate of electrophilic aromatic substitution and metal-catalyzed C-H functionalization reactions.
By using this compound as a starting material in newly developed synthetic methodologies, chemists can probe the intricacies of reaction pathways. For instance, in the development of novel rhodium- or ruthenium-catalyzed C-H activation/annulation cascades for isoquinoline synthesis, employing a substrate like Methyl 2-(3,4-dimethoxyphenyl)acetate helps to elucidate the role of directing groups and the electronic demands of the catalytic cycle. whiterose.ac.uk
Furthermore, in the field of biochemistry, isotopically labeled versions of this compound or its derivatives can be used as probes to study biosynthetic pathways and the mechanisms of enzymatic reactions. For example, understanding how enzymes like lignin (B12514952) peroxidase catalyze the cleavage of C-C bonds in lignin model compounds, which often contain the 3,4-dimethoxyphenyl unit, provides insight into complex biological processes. mdpi.comnih.gov The predictable reactivity and spectroscopic signatures of Methyl 2-(3,4-dimethoxyphenyl)acetate and its products facilitate the tracking of reaction progress and the identification of transient intermediates, thereby contributing to a deeper understanding of fundamental chemical transformations.
Q & A
Q. What are the standard synthetic routes for preparing Methyl 2-(3,4-dimethoxyphenyl)acetate, and how are reaction conditions optimized?
Methyl 2-(3,4-dimethoxyphenyl)acetate is typically synthesized via esterification of 3,4-dimethoxyphenylacetic acid with methanol under acidic catalysis. A common method involves refluxing the acid in methanol with concentrated sulfuric acid (1–2% v/v) for 4–6 hours, followed by neutralization and recrystallization . Optimization includes:
- Catalyst selection : H₂SO₄ vs. HCl; H₂SO₄ yields higher purity (≥95%) due to stronger protonation of the carbonyl.
- Solvent : Methanol is preferred for its nucleophilicity and miscibility.
- Temperature : Reflux (65–70°C) balances reaction rate and side-product minimization.
Q. How is the compound characterized, and what analytical techniques resolve structural ambiguities?
Characterization involves:
- 1H/13C NMR : Confirms ester linkage (δ ~3.6–3.8 ppm for OCH₃, δ ~3.7 ppm for COOCH₃) and aromatic protons (δ 6.7–7.1 ppm for 3,4-dimethoxy substitution) .
- IR spectroscopy : C=O stretch at ~1730–1740 cm⁻¹ for esters .
- Mass spectrometry (MS) : Molecular ion peak [M+H]+ at m/z 224.1 (calc. 224.2) .
Contradictions in spectral data (e.g., split signals in NMR due to rotamers) are resolved using variable-temperature NMR or 2D techniques (COSY, HSQC) .
Advanced Research Questions
Q. How can esterification side reactions (e.g., transesterification or hydrolysis) be mitigated during synthesis?
Side reactions are minimized by:
- Anhydrous conditions : Use of molecular sieves or dry solvents to prevent hydrolysis .
- Catalyst control : Avoiding excess H₂SO₄ (>2% v/v) reduces acid-catalyzed decomposition.
- Temperature modulation : Lower temperatures (40–50°C) for acid-sensitive intermediates .
For example, in the synthesis of Methyl 2-(2-acetyl-4,5-dimethoxyphenyl)acetate, maintaining a pH >5 during workup prevents retro-aldol reactions .
Q. How do computational tools (e.g., GUSAR) predict the toxicity of Methyl 2-(3,4-dimethoxyphenyl)acetate derivatives?
Toxicity prediction involves:
- QSAR modeling : GUSAR uses fragment descriptors to estimate LD₅₀ values. For example, triazole-thioacetic acid derivatives of this compound showed predicted LD₅₀ values of 250–500 mg/kg (oral, rat), aligning with moderate toxicity .
- Metabolite analysis : Metabolites like 2-(3,4-dimethoxyphenyl)acetaldehyde (from oxidative cleavage) may contribute to hepatotoxicity .
Q. What strategies resolve contradictions in biological activity data across studies?
Discrepancies in bioactivity (e.g., antioxidant vs. pro-oxidant effects) are addressed by:
- Dose-response profiling : Testing concentrations from 1–100 μM to identify biphasic effects.
- Redox environment control : Adding antioxidants (e.g., ascorbate) to isolate compound-specific activity .
- Structural analogs : Comparing with Homoveratric acid (3,4-dimethoxyphenylacetic acid) clarifies substituent effects .
Q. How are regioselectivity challenges addressed in functionalizing the 3,4-dimethoxyphenyl ring?
Regioselective modifications (e.g., nitration or halogenation) require:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
